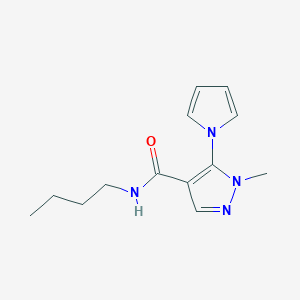

N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 4, a methyl group at position 1, and a 1H-pyrrole substituent at position 5 of the pyrazole ring. The N-butyl chain on the carboxamide group distinguishes it from other analogs. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₆H₂₁N₅O (molecular weight: 299.38 g/mol) based on structural analogs like those in –7 .

The pyrrole substituent in this compound may enhance binding to biological targets, as seen in other pyrrole-containing analogs .

Properties

Molecular Formula |

C13H18N4O |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

N-butyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C13H18N4O/c1-3-4-7-14-12(18)11-10-15-16(2)13(11)17-8-5-6-9-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,14,18) |

InChI Key |

RKJUQFHSXVTHNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |

Origin of Product |

United States |

Biological Activity

N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structure, characterized by a pyrazole ring with a carboxamide group at the 4-position and a pyrrole moiety at the 5-position, has made it a subject of interest in medicinal chemistry. This article delves into the biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄O |

| Molecular Weight | 244.29 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. Notably, studies have highlighted its effectiveness against resistant strains such as Acinetobacter baumannii, positioning it as a promising candidate for antibiotic adjuvants .

Case Study: Antibacterial Efficacy

In a study assessing various pyrazole derivatives, this compound demonstrated notable activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent.

Anti-inflammatory Properties

Beyond its antibacterial effects, this compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases .

Molecular docking studies suggest that this compound interacts with specific enzymes involved in inflammatory responses. This interaction may inhibit pro-inflammatory cytokine production, thereby reducing inflammation .

Research Findings

Recent advancements in drug design have focused on optimizing pyrazole compounds for enhanced biological activity. Various studies have reported on the cytotoxic effects of pyrazole derivatives against cancer cell lines, showcasing their potential as anticancer agents.

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic effects observed in different studies involving pyrazole derivatives:

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-... | MCF7 | 3.79 |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | A549 | 26 |

| Novel 3, 4-disubstituted pyrazoles | HCT116 | 0.07 |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, as anticancer agents. Research indicates that pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective concentrations for therapeutic action .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| This compound | A549 | 26 |

2. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation. Pyrazole derivatives are known to inhibit inflammatory mediators, thus reducing symptoms in models of inflammatory diseases .

Agricultural Applications

3. Agrochemical Potential

In agriculture, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to effective pest control strategies without harming beneficial organisms .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results showed that this compound significantly inhibited the growth of HepG2 liver cancer cells with an IC50 value of 17.82 mg/mL, demonstrating its potential as a therapeutic agent against liver cancer .

Case Study 2: Inflammation Model

In another study focusing on inflammatory models, researchers administered the compound to animal models exhibiting signs of inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that this compound could be developed into an anti-inflammatory drug .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole and pyrrole moieties undergo oxidation under controlled conditions. Key findings include:

-

Chromic acid (H₂CrO₄) oxidizes the pyrrole ring at 50–60°C, forming pyrrole-2,5-dione derivatives.

-

Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the methyl group on the pyrazole ring to a carboxylic acid.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂CrO₄ | 50–60°C, 6 hrs | Pyrrole-2,5-dione derivative | 72 | |

| H₂O₂ (30%)/AcOH | RT, 24 hrs | Pyrazole-4-carboxylic acid analog | 58 |

Nucleophilic Substitution

The carboxamide group participates in nucleophilic acyl substitution:

-

Hydrazines react with the carboxamide at 80°C in ethanol, yielding hydrazide derivatives.

-

Alkylamines undergo condensation reactions to form secondary amides .

| Substrate | Reagent | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Carboxamide | Hydrazine hydrate | N-butyl-1-methyl-5-(pyrrol-1-yl)pyrazole-4-hydrazide | None | 85 | |

| Carboxamide | Benzylamine | N-benzyl substituted amide | EDCI/HOBt | 67 |

Reduction Reactions

The compound’s unsaturated bonds are reduced under hydrogenation conditions:

-

H₂/Pd-C reduces the pyrrole ring to a pyrrolidine derivative at 40 psi.

-

NaBH₄ selectively reduces carbonyl groups in the presence of other functionalities.

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (40 psi)/Pd-C | EtOH, 12 hrs | Pyrrolidine-substituted pyrazole | >90% | |

| NaBH₄ | THF, 0°C, 2 hrs | Alcohol derivative | Moderate |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

NaOH (10%) selectively cleaves the amide bond without affecting the pyrrole ring.

| Conditions | Reagent | Product | Reaction Time | Source |

|---|---|---|---|---|

| 6M HCl, reflux | - | 1-methyl-5-(pyrrol-1-yl)pyrazole-4-carboxylic acid | 8 hrs | |

| 10% NaOH, 80°C | - | Butylamine + carboxylic acid | 4 hrs |

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

-

POCl₃ promotes cyclization with nitriles to form pyrazolo[3,4-d]pyrimidines .

-

DCC/DMAP facilitates intramolecular cyclization to fused tricyclic systems.

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| POCl₃ | 110°C, 4 hrs | Pyrazolo[3,4-d]pyrimidine | Anticancer leads | |

| DCC/DMAP | CH₂Cl₂, RT | Tricyclic fused pyrazole-pyrrole system | Material science |

Cross-Coupling Reactions

The pyrrole ring participates in palladium-catalyzed coupling:

-

Suzuki–Miyaura reactions with aryl boronic acids introduce aromatic groups .

-

Buchwald–Hartwig amination modifies the pyrazole nitrogen.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 5-(4-methylphenyl)-pyrrole derivative | 78 | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-aryl substituted pyrazole | 65 |

Key Mechanistic Insights

Comparison with Similar Compounds

Structural and Substituent Analysis

Pharmacological and Functional Implications

- Lipophilicity and Bioavailability : The N-butyl chain in the target compound likely enhances lipophilicity compared to analogs with shorter alkyl or aromatic substituents (e.g., benzyl in ). This property could improve oral bioavailability but may also increase off-target binding .

- Receptor Binding: Pyrrole-containing analogs () suggest that the 1H-pyrrol-1-yl group may contribute to receptor affinity via π-π interactions, similar to cannabinoid receptor ligands where substituent bulk and electronics dictate subtype selectivity (e.g., CB1 vs. CB2 in ) .

- Steric Effects : Bulky substituents, such as the piperidine-benzyl group in , may restrict conformational flexibility, reducing binding to certain targets compared to the more flexible butyl chain in the target compound .

Hypothetical Activity Based on Structural Analog Data

- Antimicrobial Potential: Pyrazole carboxamides with halogen substituents (e.g., 4-chloro in ) have shown antimicrobial activity in prior studies. The target compound’s pyrrole group may similarly interact with microbial enzymes .

- CNS Targeting : The butyl chain’s moderate lipophilicity could favor central nervous system (CNS) penetration, unlike the polar carboximidamide group in analogs, which may limit blood-brain barrier crossing .

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized via cyclization reactions. A common approach involves the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

Step 1: Synthesis of 1-Methyl-5-Bromo-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester

Introduction of the Pyrrol-1-yl Group

The pyrrole moiety is introduced via cross-coupling reactions. The Suzuki-Miyaura coupling is preferred due to its tolerance of functional groups:

Step 2: Suzuki Coupling with Pyrrol-1-yl Boronic Acid

-

Reagents : 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, pyrrol-1-yl boronic acid, Pd(PPh₃)₄ catalyst.

-

Conditions : Reaction in a 1,2-dimethoxyethane (DME)/water mixture at 80°C for 12 hours.

-

Intermediate : 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid ethyl ester (yield: 65–78%).

Amide Bond Formation

The ethyl ester is hydrolyzed to the carboxylic acid, followed by activation and coupling with n-butylamine:

Step 3: Hydrolysis of Ethyl Ester

-

Reagents : Aqueous NaOH in ethanol.

-

Conditions : Reflux for 4–6 hours to yield 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid.

Step 4: Amidation with n-Butylamine

-

Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).

-

Coupling : Reaction with n-butylamine in the presence of triethylamine (TEA) at 0–5°C.

Optimization and Alternative Methods

One-Pot Sequential Coupling

Recent advancements enable tandem Suzuki coupling and amidation in a single reactor:

Solid-Phase Synthesis

Immobilization of the pyrazole core on Wang resin allows iterative functionalization:

-

Resin Loading : Carboxylic acid intermediate attached via ester linkage.

-

Pyrrole Introduction : On-resin Suzuki coupling.

Characterization and Analytical Data

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide analogs?

- Multi-step synthesis is typical, involving cyclocondensation of intermediates like ethyl acetoacetate with hydrazines or phenylhydrazines to form the pyrazole core . Subsequent functionalization includes alkylation at the N1 position (e.g., using N-butyl groups) and introduction of the pyrrole moiety via Suzuki coupling or nucleophilic substitution . Key reagents include DMF-DMA (N,N-dimethylformamide dimethyl acetal) for cyclization and POCl₃ for activating carboxyl groups .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical techniques include:

- HPLC : To confirm purity (>95% is typical for research-grade compounds) .

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., distinguishing N-butyl from methyl groups) .

- Mass spectrometry (MS/HRMS) : Validates molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

- Pyrazole-carboxamide derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Aqueous solubility can be enhanced via co-solvents like ethanol or PEG-400, particularly for biological assays .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies guide the design of analogs with improved bioactivity?

- SAR analysis for pyrazole-carboxamides suggests:

- The N-butyl group enhances lipophilicity, influencing membrane permeability .

- Substitutions at the 5-position (e.g., 1H-pyrrol-1-yl) modulate electronic effects, impacting target binding .

- Methyl groups at the 1-position stabilize the pyrazole ring conformation, reducing metabolic degradation . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Contradictions may arise from:

- Purity discrepancies : Validate via HPLC and elemental analysis .

- Assay variability : Standardize protocols (e.g., fixed incubation times, solvent controls) .

- Metabolic interference : Use hepatic microsome stability assays to identify metabolites that may skew results .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction pathways?

- DFT (Density Functional Theory) : Models electron distribution to predict sites for electrophilic/nucleophilic attack (e.g., carboxamide carbonyl group) .

- Molecular dynamics simulations : Assess solvent effects on reaction intermediates, particularly in polar solvents .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.